Ethyl 4-(4-formylphenyl)piperazine-1-carboxylate
Description
Ethyl 4-(4-formylphenyl)piperazine-1-carboxylate is a piperazine derivative featuring a formylphenyl substituent at the 4-position of the piperazine ring and an ethyl carboxylate group. This compound serves as a versatile intermediate in medicinal chemistry, particularly in fragment-based drug design and click chemistry applications. The aldehyde group on the phenyl ring enables further functionalization via nucleophilic addition or condensation reactions, making it valuable for synthesizing targeted molecules .
Properties
IUPAC Name |
ethyl 4-(4-formylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-19-14(18)16-9-7-15(8-10-16)13-5-3-12(11-17)4-6-13/h3-6,11H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVYKVPKIWJABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-formylphenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-formylphenyl)piperazine with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ethyl chloroformate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-formylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with concentrated sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(4-Carboxyphenyl)piperazine-1-carboxylate.
Reduction: 4-(4-Hydroxymethylphenyl)piperazine-1-carboxylate.
Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.
Scientific Research Applications
Ethyl 4-(4-formylphenyl)piperazine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-formylphenyl)piperazine-1-carboxylate is largely dependent on its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. The piperazine ring can interact with various receptors in the body, potentially leading to therapeutic effects. The exact pathways involved in these interactions are still under investigation, but they may include modulation of signal transduction pathways and alteration of gene expression.
Comparison with Similar Compounds
Physicochemical Properties
Analysis : The formylphenyl derivative exhibits moderate lipophilicity (LogP ~2.1), balancing membrane permeability and aqueous solubility. Fluorophenyl and sulfonyl analogs show higher LogP, favoring membrane penetration, while hydrophilic groups (e.g., hydroxy, CN) improve solubility.
Biological Activity
Ethyl 4-(4-formylphenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring, which is known for its ability to interact with various biological targets. The presence of the formyl group and the carboxylate moiety enhances its reactivity and potential for biological interactions.
The biological activity of this compound largely stems from its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The piperazine ring facilitates interactions with various receptors, potentially influencing signal transduction pathways and gene expression.
1. Anticancer Activity
Research has shown that this compound exhibits anticancer properties . In a study evaluating its cytotoxic effects on leukemia cell lines, it demonstrated promising results with IC50 values indicating significant cell growth inhibition. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | K562 | 17 ± 0.3 |
| Reference Compound A6730 | K562 | 5.5 ± 0.2 |
This indicates that the compound is effective against cancer cells while exhibiting lower toxicity towards normal peripheral blood mononuclear cells (PBMNCs) .
2. Antimicrobial Activity
The compound has also been explored for its antimicrobial properties . Preliminary studies indicate that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
3. Anti-inflammatory Effects
This compound has been investigated for its potential anti-inflammatory effects . Its mechanism involves modulation of inflammatory pathways, which could lead to therapeutic applications in conditions characterized by excessive inflammation .
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
- Leukemia Treatment : In a study involving leukemia cell lines (K562, U937), the compound showed significant cytotoxicity compared to standard treatments, suggesting its potential as a novel therapeutic agent .
- PARP-1 Inhibition : The compound was evaluated as a potential inhibitor of Poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. It demonstrated moderate activity with an IC50 value of 9.45 μM, indicating its potential role in cancer treatment strategies focusing on DNA repair mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
